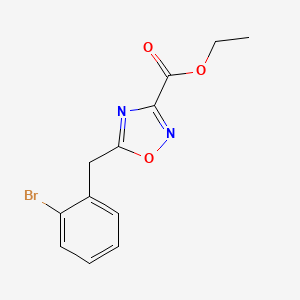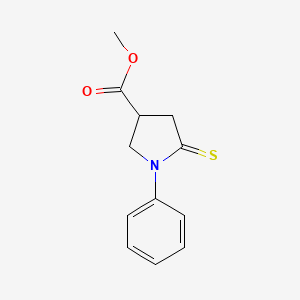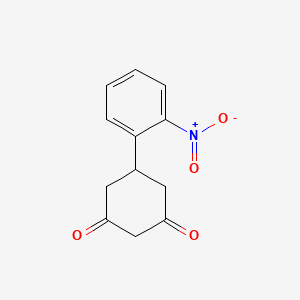![molecular formula C10H12O5S B1394418 3-[3-(Methanesulfonyloxy)phenyl]propanoic acid CAS No. 1242268-25-2](/img/structure/B1394418.png)
3-[3-(Methanesulfonyloxy)phenyl]propanoic acid
Descripción general
Descripción
3-[3-(Methanesulfonyloxy)phenyl]propanoic acid is a chemical compound with the CAS Number: 1242268-25-2. It has a molecular weight of 244.27 g/mol . It’s also known as sulindac, a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation and pain.
Molecular Structure Analysis
The IUPAC name for this compound is 3-{3-[(methylsulfonyl)oxy]phenyl}propanoic acid . The InChI code is 1S/C10H12O5S/c1-16(13,14)15-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) .Aplicaciones Científicas De Investigación
Selective Hydrolysis of Methanesulfonate Esters
- Chan, Cox, and Sinclair (2008) explored the pH-dependent hydrolysis of methanesulfonate esters, including derivatives of 3-[3-(methanesulfonyloxy)phenyl]propanoic acid. They demonstrated the selective removal of methanesulfonate esters under varying pH conditions, crucial for pharmaceutical synthesis processes (Chan, Cox, & Sinclair, 2008).
Synthetic Routes towards Derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid
- Tye and Skinner (2002) described the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives. They used O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, leading to compounds with interesting conformational properties (Tye & Skinner, 2002).
Phloretic Acid as an Alternative in Polybenzoxazine Synthesis
- Trejo-Machin et al. (2017) researched using 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, in the synthesis of polybenzoxazines. Phloretic acid acted as a renewable building block, demonstrating its potential in enhancing the reactivity of –OH bearing molecules toward benzoxazine ring formation, paving the way for sustainable material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Stereoselective Synthesis of β-Substituted Carboxylic Acids
- Al-Awadi et al. (2005) investigated the thermal gas-phase elimination of 3-Phenoxypropanoic acid and its derivatives. Their study contributed to understanding the kinetics and mechanism behind the formation of acrylic acid and corresponding arenes, relevant in the field of organic synthesis and reaction mechanisms (Al-Awadi, Abdallah, Dib, Ibrahim, Al-Awadi, & El-Dusouqui, 2005).
HPLC Method for Separating Stereoisomers
- Davadra et al. (2011) developed a high-performance liquid chromatography method to separate stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. This study highlights the significance of analytical methods in drug development and quality control (Davadra, Patel, Chauhan, Kharul, Pandey, Jain, & Bapodra, 2011).
Synthesis of Antidepressant Drug Intermediates
- Choi et al. (2010) explored the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the synthesis of antidepressant drugs. This study provides insights into the biocatalytic production of pharmaceutical intermediates (Choi, Choi, Kim, Uhm, & Kim, 2010).
Sulfuric Acid Ester as a Recyclable Catalyst
- Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions. This research contributes to the development of sustainable and efficient catalytic processes in organic synthesis (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Microwave-assisted Cleavage of Methyl Phenyl Ethers
- Fredriksson and Stone-Elander (2002) developed a microwave-enhanced method for demethylating methyl phenyl ethers using methanesulfonic acid. This method is significant for the synthesis of desmethyl precursors and removing protecting groups in organic chemistry (Fredriksson & Stone-Elander, 2002).
Mecanismo De Acción
As a type of nonsteroidal anti-inflammatory drug (NSAID), sulindac likely works by reducing substances in the body that cause pain and inflammation.
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-(3-methylsulfonyloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-16(13,14)15-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNOMNMKJBSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255985 | |
| Record name | 3-[(Methylsulfonyl)oxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Methanesulfonyloxy)phenyl]propanoic acid | |
CAS RN |
1242268-25-2 | |
| Record name | 3-[(Methylsulfonyl)oxy]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Methylsulfonyl)oxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)
![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)

![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)

![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)
![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)
![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)

![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)

![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)
